molecular formula C9H9ClN2 B080777 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole CAS No. 13623-52-4

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B080777
CAS No.: 13623-52-4
M. Wt: 180.63 g/mol
InChI Key: XUMWMBLBTZAVLW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 4-chlorophenyl group

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Similar compounds have been shown to interact with their targets and cause significant changes . For instance, indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds, such as paclobutrazol, have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . For instance, some compounds showed improved kinetic solubilities compared to their parental compounds and were metabolically stable in vitro . The maximum concentrations reached after oral administration, elimination half-lives, and bioavailabilities were also reported .

Result of Action

Similar compounds have shown various biological activities, suggesting that this compound may also have diverse effects .

Action Environment

It’s worth noting that the action of similar compounds can be influenced by various environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-chloroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted imidazole derivatives, which can have different functional groups attached to the phenyl or imidazole rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMWMBLBTZAVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299300
Record name 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-52-4
Record name 13623-52-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How is 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole synthesized according to the research?

A1: The research paper describes a novel synthetic route to obtain this compound. [] The process starts with the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. These imidates are then reacted with ethylenediamine to yield the desired this compound. This synthetic approach offers a facile and efficient method for obtaining this specific N-heterocycle.

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